molecular formula C20H22N4O3 B2718112 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide CAS No. 941932-27-0

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide

Cat. No.: B2718112
CAS No.: 941932-27-0
M. Wt: 366.421
InChI Key: YLAXCDMLOLRSLL-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents and Topoisomerase I Targeting

Recent studies have identified compounds with similar structural features as potent anticancer agents. For instance, derivatives have been noted for their significant topoisomerase I-targeting activity and cytotoxicity, suggesting potential applications in cancer therapy. These compounds exhibit varying degrees of efficacy based on their substituents, highlighting the importance of structural modifications for therapeutic applications (Ruchelman et al., 2004).

Sleep Modulation

Research on orexins, peptides involved in wakefulness, has led to the development of antagonists that can modulate sleep. Compounds with dimethylaminoethyl groups have been explored for their potential to influence sleep-wake cycles by targeting orexin receptors. This suggests possible applications in treating sleep disorders (Dugovic et al., 2009).

Fluorescent and Colorimetric Sensors

Compounds with dimethylaminoethyl and furanyl groups have been developed as fluorescent and colorimetric sensors. These sensors demonstrate significant changes in fluorescence or color in response to pH changes, indicating potential use in chemical sensing and environmental monitoring (Liu et al., 2015).

Antihypertensive Agents

Studies on quinoline derivatives have shown that certain compounds possess alpha 1-adrenoceptor affinity and antihypertensive activity. This suggests their potential application in managing hypertension, with research focused on optimizing their structures for improved efficacy and selectivity (Campbell et al., 1988).

Alzheimer's Disease Research

Compounds with similar structural motifs have been explored for their ability to bind to neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease. This research aims to develop diagnostic tools and treatments by understanding the interaction between these compounds and pathological features of the disease (Shoghi-Jadid et al., 2002).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-11-16(14-7-4-5-8-15(14)22-13)23-20(26)19(25)21-12-17(24(2)3)18-9-6-10-27-18/h4-11,17H,12H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAXCDMLOLRSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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